molecular formula C18H17FN4O2 B2740087 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034309-65-2

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2740087
CAS No.: 2034309-65-2
M. Wt: 340.358
InChI Key: MGGOFAPPNBIFAW-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine, methoxy, pyrazole, and pyridine groups, which contribute to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It’s worth noting that indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that the compound affects multiple biochemical pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is likely that the compound induces a variety of molecular and cellular changes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic media.

    Reduction: H₂ gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
  • 3-chloro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
  • 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential bioactivity.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)16-7-12(5-6-20-16)9-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-8,10-11H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGOFAPPNBIFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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